molecular formula C10H8BrNO3 B8366374 Methyl 2-bromomethylbenzoxazole-4-carboxylate

Methyl 2-bromomethylbenzoxazole-4-carboxylate

Cat. No. B8366374
M. Wt: 270.08 g/mol
InChI Key: SFKILACTKCUTRX-UHFFFAOYSA-N
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Patent
US05440046

Procedure details

453 mg (2.37 mmol) of methyl 2-methylbenzoxazole-4-carboxylate (prepared by the method in J. Heterocyclic Chem. 27, 335 (1990)) are dissolved in 40 ml of chlorobenzene, 421 mg (2.37 mmol) of NBS and 20 mg of benzoyl peroxide are added, and the resulting mixture is refluxed for 2 hours. It is concentrated, and the residue is taken up in ethyl acetate, extracted by shaking with saturated NaHCO3, 10 % strength Na2SO3 and saturated NaCl solution and dried over Na2SO4. Concentration and chromatography on SiO2 with n-heptane-ethyl acetate (2:1) yields 128 mg of the title compound.
Quantity
453 mg
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
421 mg
Type
reactant
Reaction Step Three
Quantity
20 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[C:5](=[C:7]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[CH:9][CH:10]=2)[N:6]=1.C1C(=O)N([Br:22])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>ClC1C=CC=CC=1>[Br:22][CH2:1][C:2]1[O:3][C:4]2[C:5](=[C:7]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[CH:9][CH:10]=2)[N:6]=1

Inputs

Step One
Name
Quantity
453 mg
Type
reactant
Smiles
CC=1OC=2C(N1)=C(C=CC2)C(=O)OC
Step Two
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
421 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
20 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
by shaking with saturated NaHCO3, 10 % strength Na2SO3 and saturated NaCl solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and chromatography on SiO2 with n-heptane-ethyl acetate (2:1)

Outcomes

Product
Name
Type
product
Smiles
BrCC=1OC=2C(N1)=C(C=CC2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 128 mg
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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